8-Aminoquinaldine
Overview
Description
8-Aminoquinolines are a significant class of compounds with a broad range of antiparasitic activities. They have been synthesized for their antimalarial properties and have shown efficacy against various stages of the malaria parasite. However, their use is limited by hematological toxicities such as methemoglobinemia and hemolysis .
Synthesis Analysis
The synthesis of 8-aminoquinolines has been approached through various methods. One such method is the inverse-demanding aza-Diels-Alder reaction (Povarov reaction), which uses simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes to introduce substituents in the α-position of the nitrogen . Additionally, azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde have been synthesized for their potential as analytical reagents .
Molecular Structure Analysis
The molecular structure of 8-aminoquinoline derivatives has been extensively studied. These compounds serve as powerful bidentate directing groups or ligand auxiliaries in C–H bond activation/functionalization. The functionalization of positions C2–C7 on the 8-aminoquinoline ring is crucial, and various transition metal catalysts, photocatalysts, or metal-free conditions have been employed for this purpose .
Chemical Reactions Analysis
8-Aminoquinoline derivatives have been shown to form intensely colored chelates with metal ions, which is significant for their applications in analytical chemistry. The presence of substituents on the quinoline ring can influence the acid dissociation constants and the basicity of the ligands, affecting their reactivity . Moreover, the configuration at the asymmetric center in the 8-amino side chain can differentially affect the efficacy and toxicity profiles of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-aminoquinoline derivatives are diverse. For instance, the reaction of 8-aminoquinoline with various metal salts has led to the synthesis of complexes with interesting structural, spectral, and photoluminescent properties . The photoluminescence of these complexes at room temperature suggests potential applications in materials science. Additionally, amide derivatives of 8-aminoquinoline have been evaluated as fluorescent sensors for metal ions like Zn(II) and Cd(II), demonstrating the versatility of these compounds in sensor technology .
Scientific Research Applications
Malaria Treatment and Prevention
8-Aminoquinoline derivatives, such as primaquine and tafenoquine, have been pivotal in malaria treatment, especially against latent forms. They have demonstrated effectiveness in both prophylaxis and treatment of relapsing malaria. Primaquine, for instance, has a long history of use and remains the only therapeutic option for latent malaria despite its associated risks, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Tafenoquine, a newer 8-aminoquinoline, offers promise in both prevention and treatment of malaria, but also carries the risk of hemolytic toxicity in G6PD-deficient individuals (Baird, 2019).
Antiparasitic Activities
8-Aminoquinolines, such as NPC1161C, have shown significant antiparasitic activities. Studies on enantiomers of these compounds reveal differences in their efficacy and toxicity, with some variants demonstrating lower general and hematotoxicity. This indicates the potential for tailored therapeutic applications targeting specific parasitic infections (Nanayakkara et al., 2008).
Antibacterial Properties
Some 8-aminoquinoline derivatives have been studied for their antibacterial properties. For instance, research on 8-nitrofluoroquinolone derivatives has indicated notable antibacterial activity against both gram-positive and gram-negative bacteria. This suggests the potential utility of 8-aminoquinolines in developing new antibacterial agents (Al-Hiari et al., 2007).
Anticancer Properties
8-Hydroxyquinaldine derivatives have been linked to anticancer properties. For instance, studies have shown that 8-hydroxyquinaldic acid can inhibit proliferation and migration of colon cancer cells. This suggests a role for 8-aminoquinoline derivatives in cancer therapy (Walczak et al., 2020).
Safety And Hazards
Future Directions
The technical genesis and practice of 8-aminoquinoline therapy of latent malaria offer singular scientific, clinical, and public health insights . The 8-aminoquinolines brought revolutionary scientific discoveries, dogmatic practices, benign neglect, and, finally, enduring promise against endemic malaria . The therapeutic principles thus examined may be leveraged in improved practice and in understanding the bright prospect of discovery of newer drugs that cannot harm G6PD-deficient patients .
properties
IUPAC Name |
2-methylquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIAOWGCGNMQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172398 | |
Record name | 2-Methyl-8-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Aminoquinaldine | |
CAS RN |
18978-78-4 | |
Record name | 8-Aminoquinaldine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18978-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-8-aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018978784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18978-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-8-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-8-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B50L4NE5JU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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